2-(Chloromethyl)pyrazine hydrochloride

Description

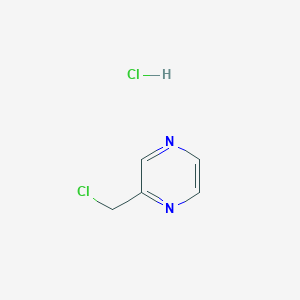

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(chloromethyl)pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUSNRMWSTXSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596180 | |

| Record name | 2-(Chloromethyl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210037-98-2 | |

| Record name | 2-(Chloromethyl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)pyrazine hydrochloride CAS number 210037-98-2

An In-Depth Technical Guide to 2-(Chloromethyl)pyrazine Hydrochloride: A Key Intermediate in Synthetic Chemistry

This guide provides a comprehensive technical overview of this compound (CAS No. 210037-98-2), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights grounded in authoritative data.

Core Compound Identity and Physicochemical Properties

This compound is a reactive organic compound valued for its pyrazine core and electrophilic chloromethyl group. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 210037-98-2 | [1][2][3][4] |

| Molecular Formula | C₅H₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 165.02 g/mol | [1][2][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-(Chloromethyl)pyrazine HCl, Pyrazine, 2-(chloromethyl)-, hydrochloride (1:1) | [1][3] |

| InChI Key | AUUSNRMWSTXSAV-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

The compound typically presents as a solid, ranging in color from brown to dark brown.[3] It is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates careful storage to maintain its integrity.[6][7][8] Proper storage involves keeping it in a tightly sealed container in a dry, cool, and well-ventilated place, often under an inert atmosphere of nitrogen or argon at temperatures between 2-8°C.[3]

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Appearance | Brown to dark brown solid | [3] |

| Storage Temperature | 2-8°C, under inert gas | [3] |

| Solubility | Soluble in water | [7] |

Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its two key structural features: the pyrazine ring and the chloromethyl group. The pyrazine ring is an electron-deficient aromatic system, influencing the reactivity of its substituents. The chloromethyl group (–CH₂Cl) is a potent electrophile, making it an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of the pyrazinylmethyl moiety onto a wide range of nucleophiles, a critical step in the construction of more complex molecules.

Representative Synthesis Pathway

While specific, detailed synthesis protocols for this compound are not extensively published in public literature, a general and representative pathway can be inferred from the synthesis of analogous heterocyclic compounds like 2-(chloromethyl)pyridine hydrochloride.[9] The process typically involves the conversion of a precursor, such as 2-methylpyrazine, through a series of controlled chemical transformations. A plausible multi-step synthesis is outlined below.

Step 1: N-Oxidation: The synthesis often begins with the oxidation of the nitrogen atom on the pyrazine ring. This step activates the adjacent methyl group for subsequent reactions. Step 2: Acetoxylation: The activated methyl group can then undergo rearrangement and reaction with a reagent like acetic anhydride to form an acetate intermediate. Step 3: Hydrolysis: The acetate group is hydrolyzed to a hydroxymethyl group (–CH₂OH). Step 4: Chlorination: The final step involves the chlorination of the hydroxymethyl group, typically using a reagent like thionyl chloride (SOCl₂), which converts the alcohol into the desired chloromethyl group and forms the hydrochloride salt.[9]

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing complex molecules.[2] Its reactive nature facilitates easy alkylation and coupling reactions, making it indispensable in pharmaceutical and agrochemical research.[2]

Pharmaceutical Synthesis

The pyrazine moiety is a recognized pharmacophore present in numerous FDA-approved drugs and biologically active compounds, including treatments for tuberculosis and various infections.[10][11] this compound serves as a key building block for introducing this valuable scaffold into new drug candidates. It is commonly employed in the synthesis of novel antiviral, antibacterial, and antifungal agents. The ability to readily couple the pyrazine core to other molecular fragments allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity.

Agrochemical Development

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of innovative pesticides and herbicides.[2] The inclusion of the pyrazine ring can enhance the bioavailability and metabolic stability of the final agrochemical products, leading to more effective and environmentally stable solutions.[2]

Safety, Handling, and Analytical Characterization

Hazard Identification and Safety Protocols

This compound is classified as a hazardous substance that requires careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Hazard Summary:

| GHS Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Safe Handling Protocol: Adherence to a strict safety protocol is essential to minimize exposure and ensure laboratory safety.

-

Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and ANSI-approved safety goggles or a face shield.[1][3]

-

Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[3] Prevent any contact with skin and eyes.[1]

-

Prevent Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[1]

-

Contingency Planning: In case of skin contact, wash immediately with plenty of soap and water.[3] If the substance enters the eyes, rinse cautiously with water for several minutes.[3] Seek medical attention if irritation persists.[3]

-

Storage: Store the container tightly closed in a designated, locked-up area that is cool, dry, and well-ventilated.[3] Store away from incompatible materials such as strong oxidizing agents.[7][8]

Analytical Methods

The characterization and quality control of this compound and its subsequent reaction products are typically performed using standard analytical techniques in organic chemistry. While specific methods for this exact compound are not detailed, methods for analogous structures are well-established.

-

High-Performance Liquid Chromatography (HPLC): A primary technique for assessing the purity of the compound and monitoring reaction progress. Reverse-phase HPLC with a C18 column is commonly used for separating polar heterocyclic compounds from impurities.[12]

-

Liquid Chromatography-Mass Spectrometry (LC/MS/MS): This highly sensitive method is ideal for identifying the compound and detecting trace-level impurities, which is particularly important in pharmaceutical applications where genotoxic impurities must be controlled.[13]

-

Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any volatile byproducts.[14]

Conclusion

This compound (CAS 210037-98-2) is a high-value chemical intermediate with significant utility in drug discovery and agrochemical research. Its defining feature—a reactive chloromethyl group attached to an electron-deficient pyrazine ring—provides a reliable handle for synthetic chemists to construct complex, biologically active molecules.[2][15] While its hazardous nature demands rigorous safety protocols, its versatility as a building block ensures its continued importance in the development of new pharmaceuticals and advanced materials. This guide has provided the essential technical knowledge required for its effective and safe utilization in a research and development setting.

References

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 210037-98-2 [amp.chemicalbook.com]

- 4. Synthonix, Inc > 210037-98-2 | this compound [synthonix.com]

- 5. This compound | 210037-98-2 [sigmaaldrich.com]

- 6. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. nbinno.com [nbinno.com]

Introduction: Strategic Importance of 2-(Chloromethyl)pyrazine Hydrochloride in Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)pyrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its strategic value lies in the pyrazine core, a privileged scaffold found in numerous biologically active molecules, combined with a reactive chloromethyl group. This functional handle serves as a versatile electrophilic site for introducing the pyrazine moiety into larger molecular frameworks through nucleophilic substitution reactions.[1] As a hydrochloride salt, the compound exhibits modified physical properties, such as enhanced solubility in polar solvents and improved handling characteristics compared to its free base form, which are critical considerations in a drug development setting.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these characteristics is paramount for process chemists, medicinal chemists, and formulation scientists to ensure reproducible reaction outcomes, develop robust analytical methods, and design effective purification strategies. We will delve into the structural and physical properties, stability and reactivity profile, and the analytical methodologies essential for its characterization, grounding our discussion in the practical context of pharmaceutical and chemical research.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure unequivocally.

Core Identification

The compound is systematically identified by several key descriptors that ensure unambiguous referencing in global databases and scientific literature.

| Identifier | Value | Source(s) |

| CAS Number | 210037-98-2 | [2][3] |

| Molecular Formula | C₅H₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 165.02 g/mol | [1][2][3] |

| Synonyms | 2-(Chloromethyl)pyrazine HCL; 2-(Chloromethyl)-1,4-diazine hydrochloride | [2][4] |

| InChI Key | AUUSNRMWSTXSAV-UHFFFAOYSA-N | [3][4] |

Structural Framework

The molecule consists of a pyrazine ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group. The hydrochloride salt is formed by the protonation of one of the pyrazine nitrogen atoms. This protonation significantly influences the electronic distribution within the aromatic ring and the overall physicochemical properties of the molecule.

Caption: Structure of this compound.

Physical and Chemical Properties

The physical state, solubility, and thermal properties of a compound are critical parameters that dictate its handling, reaction conditions, and purification methods.

Summary of Physicochemical Data

| Property | Value / Description | Notes | Source(s) |

| Appearance | Brown to dark brown solid. | The color can vary based on purity. | [2] |

| Melting Point | Data not available. | For the analogous 2-(Chloromethyl)pyridine hydrochloride, the melting point is in the range of 120-127 °C. This suggests the pyrazine analog likely melts in a similar range, but experimental verification is required. | [5] |

| Boiling Point | Data not available for the hydrochloride salt. | The free base, 2-(Chloromethyl)pyrazine, has a reported boiling point of 202.9 ± 25.0 °C at 760 mmHg. Salts typically have significantly higher boiling points or decompose before boiling. | [6] |

| Solubility | Calculated water solubility: 1.87 mg/mL. | As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, ethanol, and methanol, a common characteristic that aids in its use in various reaction media. The analogous pyridine compound is highly soluble in water (≥10 g/100 mL). | [3][5] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | This value, which relates to hydrogen bonding potential, is useful in predicting cell permeability and oral bioavailability in early-stage drug discovery. | [3][7] |

| Log P (Octanol-Water Partition Coefficient) | Consensus Log Po/w: 1.01 | This value indicates moderate lipophilicity. Log P is a key parameter in assessing the drug-like properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. | [3] |

Stability, Handling, and Reactivity Profile

Proper storage and handling are dictated by the compound's stability and reactivity.

Storage and Stability

-

Recommended Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] It is also advised to store it in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Chemical Stability: While specific stability data is limited, analogous hydrochloride salts of heterocyclic compounds can be hygroscopic.[5] The primary reactive center is the chloromethyl group, which is susceptible to hydrolysis, especially under basic conditions or in the presence of moisture over prolonged periods. The pyrazine ring itself is generally stable but can be sensitive to strong oxidizing agents.

Reactivity and Synthetic Utility

The synthetic value of this compound is centered on the reactivity of the C-Cl bond in the chloromethyl group. This bond is activated by the adjacent electron-withdrawing pyrazine ring, making it a good substrate for Sₙ2 reactions.

Caption: General Sₙ2 reaction pathway.

This reactivity allows for the facile attachment of the pyrazine moiety to a wide range of molecules, a key strategy in building complex pharmaceutical and agrochemical agents.[1]

Safety and Handling Precautions

-

Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][8] It is also classified as a Class 8 corrosive substance.[3][7]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood. Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[4][8]

-

Handling Procedures: Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[4] In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[8][9]

Analytical Methodologies for Characterization

A suite of analytical techniques is required to confirm the identity, purity, and quantity of this compound. The choice of method is dictated by the property being investigated.

Workflow for Physicochemical Characterization

Caption: A typical workflow for analytical characterization.

Recommended Experimental Protocols

While specific validated methods for this compound are not publicly available, the following outlines standard, field-proven protocols applicable for its analysis.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Principle: This method separates the target compound from impurities based on differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. Purity is determined by comparing the area of the main peak to the total area of all peaks.

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically effective for polar aromatic compounds.

-

Mobile Phase: A gradient elution is often necessary. Start with a high aqueous component (e.g., 95% water with 0.1% formic acid or trifluoroacetic acid for peak shaping) and ramp to a high organic component (e.g., 95% acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyrazine ring absorbs, typically around 260-280 nm. A photodiode array (PDA) detector is ideal to assess peak purity.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 5-10 µL) and integrate all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

-

Trustworthiness Insight: The use of a mass spectrometer as a detector (LC-MS) provides an orthogonal confirmation of identity for the main peak and can help identify unknown impurities, significantly increasing confidence in the analysis.[10]

B. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, yielding a unique fingerprint of the molecular structure.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt).

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Interpretation:

-

¹H NMR: Expect to see distinct signals for the aromatic protons on the pyrazine ring and a characteristic singlet for the -CH₂Cl protons. The chemical shifts will be influenced by the protonated nitrogen.

-

¹³C NMR: Expect signals corresponding to the unique carbon atoms in the pyrazine ring and the chloromethyl group.

-

-

-

Expertise Insight: The choice of solvent is critical. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not obscure key signals.

Conclusion

This compound is a valuable reagent whose effective use hinges on a thorough understanding of its physicochemical properties. Key characteristics such as its solid nature, moderate lipophilicity, and predicted solubility in polar solvents make it a manageable intermediate for synthesis. The primary locus of reactivity, the chloromethyl group, provides a reliable handle for Sₙ2-type transformations. However, this reactivity also necessitates careful handling and storage under anhydrous, controlled conditions to prevent degradation. The analytical methods outlined, particularly HPLC for purity and NMR for structural confirmation, form the cornerstone of quality control for this compound, ensuring its suitability for demanding applications in drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 210037-98-2 [amp.chemicalbook.com]

- 3. 210037-98-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. echemi.com [echemi.com]

- 5. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 6. 2-(Chloromethyl)pyrazine | CAS#:39204-47-2 | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on a Pyrazine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine nucleus is a critical scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1] The introduction of a chloromethyl group onto the pyrazine ring provides a versatile synthetic handle for further molecular elaboration. This guide offers a comprehensive exploration of the reactivity of the chloromethyl group on a pyrazine ring, delving into the underlying electronic and steric factors that govern its transformations. We will examine key reaction classes, including nucleophilic substitutions and oxidations, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Chloromethyl Pyrazine Moiety

The pyrazine ring, an electron-deficient heteroaromatic system, imparts unique electronic properties to its substituents.[2][3] The presence of two nitrogen atoms in a 1,4-relationship significantly influences the reactivity of the entire molecule.[1] When a chloromethyl group (-CH₂Cl) is attached to this ring, it becomes an activated electrophilic center, primed for a variety of chemical transformations. This reactivity profile makes chloromethylpyrazines highly valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[4] Understanding and controlling the reactivity of this functional group is paramount for the efficient construction of novel molecular architectures.

The Electronic Landscape of the Pyrazine Ring and its Influence on the Chloromethyl Group

The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which significantly reduces the electron density of the aromatic system.[2] This electron deficiency has a profound effect on the attached chloromethyl group.

Key Electronic Factors:

-

Inductive Effect: The electronegative nitrogen atoms exert a strong inductive pull on the electrons of the ring, which in turn withdraws electron density from the chloromethyl group. This effect makes the methylene carbon more electrophilic and susceptible to nucleophilic attack.

-

Mesomeric Effect: While the nitrogen atoms are inductively withdrawing, they can also participate in resonance, though to a lesser extent than in pyridine. This delocalization can influence the stability of intermediates formed during reactions.

-

Positional Isomerism: The position of the chloromethyl group on the pyrazine ring (e.g., 2-chloro- vs. 3-chloromethylpyrazine) can subtly alter its reactivity due to the proximity and orientation relative to the nitrogen atoms.

dot graph "" { graph [fontname="Arial", label="Electronic Influence on Chloromethyl Pyrazine", labelloc="t", fontsize=16, rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Influence of the pyrazine ring on the chloromethyl group."; fontsize = 10; fontname = "Arial"; }

Core Reactivity: Nucleophilic Substitution Reactions

The primary mode of reactivity for the chloromethyl group on a pyrazine ring is nucleophilic substitution. Given the nature of the substrate, this typically proceeds via an Sₙ2 mechanism, although Sₙ1 pathways can be accessible under specific conditions.[5][6]

The Sₙ2 Pathway: A Workhorse for Functionalization

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[6][7]

Factors Favoring the Sₙ2 Mechanism:

-

Unhindered Substrate: The primary nature of the chloromethyl group provides good accessibility for the incoming nucleophile.[5]

-

Strong Nucleophiles: A wide range of strong nucleophiles, particularly those with a negative charge, readily participate in these reactions.[5]

-

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are ideal as they solvate the cation but leave the nucleophile relatively free to attack.[5]

dot graph "" { graph [fontname="Arial", label="SN2 Reaction Mechanism", labelloc="t", fontsize=16, rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Generalized SN2 reaction pathway on a chloromethylpyrazine."; fontsize = 10; fontname = "Arial"; }

Common Nucleophiles and Their Applications

The versatility of the chloromethylpyrazine scaffold stems from its reactivity with a diverse array of nucleophiles.

| Nucleophile | Product Class | Typical Reaction Conditions | Application/Significance |

| Alkoxides (RO⁻) | Pyrazinylmethyl Ethers | NaH or K₂CO₃ in THF or DMF, 0°C to RT | Building blocks for more complex molecules.[8] |

| Amines (R₂NH) | Pyrazinylmethylamines | K₂CO₃ or Et₃N in CH₃CN or EtOH, RT to reflux | Important pharmacophores in drug discovery. |

| Thiolates (RS⁻) | Pyrazinylmethyl Thioethers | NaH or Cs₂CO₃ in DMF, 0°C to RT | Precursors for sulfoxides and sulfones. |

| Cyanide (CN⁻) | Pyrazinylacetonitriles | NaCN or KCN in DMSO, RT to 50°C | Versatile intermediates for carboxylic acids, amines. |

Experimental Protocol: Synthesis of 2-(Morpholinomethyl)pyrazine

This protocol details a representative Sₙ2 reaction for the synthesis of a pyrazinylmethylamine derivative.

Materials:

-

2-(Chloromethyl)pyrazine

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(chloromethyl)pyrazine (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(morpholinomethyl)pyrazine.

Self-Validation:

-

TLC Analysis: The product should have a different Rƒ value compared to the starting material.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of the desired product.

-

Mass Spectrometry: The observed mass should correspond to the calculated mass of the product.

Oxidation Reactions: Accessing Higher Oxidation States

The chloromethyl group can be oxidized to the corresponding aldehyde, a valuable functional group for further transformations such as reductive amination, Wittig reactions, and the formation of imines.

Common Oxidation Methods

Several methods can be employed for the oxidation of chloromethylpyrazines. The choice of oxidant is crucial to avoid over-oxidation or side reactions with the pyrazine ring.

| Oxidant | Reaction Conditions | Advantages | Disadvantages |

| DMSO-based (e.g., Swern, Moffatt) | Oxalyl chloride or DCC, Et₃N, DMSO, low temp. | Mild conditions, high yields. | Requires cryogenic temperatures, malodorous byproducts. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Mild, neutral conditions, commercially available. | Can be explosive, expensive on a large scale. |

| Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, reflux | Selective for allylic/benzylic alcohols (after hydrolysis). | Stoichiometric amounts of oxidant required. |

Experimental Protocol: Oxidation of 2-(Chloromethyl)pyrazine to Pyrazine-2-carboxaldehyde

This protocol outlines a two-step procedure involving initial hydrolysis followed by oxidation.

Step 1: Hydrolysis to 2-(Hydroxymethyl)pyrazine

-

Dissolve 2-(chloromethyl)pyrazine (1.0 eq) in a mixture of acetone and water (1:1).

-

Add sodium bicarbonate (1.5 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude 2-(hydroxymethyl)pyrazine, which can often be used in the next step without further purification.

Step 2: Oxidation to Pyrazine-2-carboxaldehyde

-

To a solution of 2-(hydroxymethyl)pyrazine (1.0 eq) in dichloromethane (0.2 M), add Dess-Martin Periodinane (1.2 eq) in one portion.

-

Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude aldehyde by column chromatography on silica gel.

dot graph "" { graph [fontname="Arial", label="Oxidation Workflow", labelloc="t", fontsize=16, rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Two-step synthesis of pyrazine-2-carboxaldehyde."; fontsize = 10; fontname = "Arial"; }

Factors Influencing Reactivity: A Deeper Dive

The reactivity of the chloromethyl group is not solely dictated by the pyrazine core but is also influenced by other substituents on the ring.

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups can increase the electron density of the pyrazine ring, which may slightly decrease the electrophilicity of the chloromethyl carbon.[2] However, this effect is often modest.

-

Electron-Withdrawing Groups (EWGs): Halogens or nitro groups further decrease the ring's electron density, potentially enhancing the reactivity of the chloromethyl group towards nucleophiles.[9]

-

Steric Hindrance: Bulky substituents adjacent to the chloromethyl group can sterically hinder the approach of the nucleophile, thereby slowing down the rate of Sₙ2 reactions.[10]

Conclusion

The chloromethyl group on a pyrazine ring is a highly reactive and synthetically useful functional group. Its reactivity is dominated by nucleophilic substitution, providing a gateway to a vast array of pyrazine derivatives. Oxidation of the chloromethyl group offers another avenue for functionalization, leading to the valuable pyrazine-2-carboxaldehyde. A thorough understanding of the electronic properties of the pyrazine ring and the factors that influence the reactivity of the chloromethyl group is essential for the rational design and successful execution of synthetic strategies in medicinal chemistry and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. Khan Academy [khanacademy.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

The Cornerstone of Pyrazine Scaffolds: A Technical Guide to 2-(Chloromethyl)pyrazine Hydrochloride as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the pyrazine moiety stands as a privileged scaffold, integral to a multitude of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of diseases.[3][4] Central to the construction of these complex molecules is the strategic use of versatile building blocks. Among these, 2-(Chloromethyl)pyrazine hydrochloride emerges as a highly valuable and reactive intermediate, enabling the facile introduction of the pyrazine core into nascent drug candidates and other functional materials.[5]

This technical guide, designed for the practicing scientist, moves beyond a simple recitation of facts. It serves as an in-depth exploration of this compound, grounded in the principles of synthetic utility and mechanistic understanding. We will dissect the causality behind experimental choices, provide validated protocols for key transformations, and present a clear, authoritative framework for leveraging this potent building block in your research and development endeavors.

I. Core Characteristics and Handling

Before its application in synthesis, a thorough understanding of the physicochemical properties and safe handling of this compound is paramount. The hydrochloride salt form enhances stability and simplifies handling compared to the free base, though appropriate precautions remain essential.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 210037-98-2 | [5][6] |

| Molecular Formula | C₅H₆Cl₂N₂ | [5] |

| Molecular Weight | 165.02 g/mol | [5] |

| Appearance | Brown to dark brown solid | [Sigma-Aldrich] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [Sigma-Aldrich] |

Safety and Handling: A Self-Validating System

The reactivity of the chloromethyl group necessitates careful handling to ensure both personal safety and experimental integrity. The compound is classified as hazardous, with key risks including being harmful if swallowed and causing skin and eye irritation. [8, CymitQuimica Safety Data Sheet]

Core Handling Protocol:

-

Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood. [CymitQuimica Safety Data Sheet]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [CymitQuimica Safety Data Sheet]

-

Inert Atmosphere: Due to its sensitivity, storage and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or atmospheric contaminants. [Sigma-Aldrich]

-

Spill & Disposal: In case of a spill, avoid dust formation. [CymitQuimica Safety Data Sheet] Absorb with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

This protocol acts as a self-validating system. By adhering to these standards, the scientist inherently protects the integrity of the reagent from degradation, ensuring that the observed reactivity is attributable to the intended chemical transformation, not to compromised starting material.

II. The Synthetic Powerhouse: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its benzylic-like chloride, which is an excellent leaving group for nucleophilic substitution reactions (SN2). The electron-deficient nature of the pyrazine ring further activates the adjacent methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[7][8] This reactivity provides a direct and efficient route to a diverse array of 2-substituted methylpyrazine derivatives.

Causality in Experimental Design: The Role of Base and Solvent

The choice of base and solvent is not arbitrary; it is a critical decision that dictates reaction efficiency, selectivity, and yield.

-

The Base: The hydrochloride salt must be neutralized to unmask the reactive free base of the nucleophile. The choice of base is crucial.

-

Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred for their low cost and ease of removal. They are particularly effective for alcohol and phenol nucleophiles. Their heterogeneous nature can sometimes lead to longer reaction times but often results in cleaner reactions.

-

Organic Amine Bases (e.g., Triethylamine (Et₃N), DIPEA): These are soluble in organic solvents, leading to homogeneous reaction mixtures and often faster reaction rates. They are commonly used when the nucleophile is an amine or thiol. However, they and their corresponding hydrochloride salts can sometimes complicate purification.

-

-

The Solvent: The solvent must dissolve the reactants and facilitate the SN2 mechanism.

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile (MeCN), Acetone): These are excellent choices for SN2 reactions.[9] They solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. This leads to significantly enhanced reaction rates.[10] DMF is a powerful solvent but can be difficult to remove, while MeCN and acetone are often good compromises.

-

Experimental Protocol 1: Synthesis of 2-((Arylthio)methyl)pyrazine Derivatives

This protocol details the synthesis of thioether derivatives, a common structural motif in biologically active molecules. The procedure is adapted from established methods for the S-alkylation of thiols with activated alkyl halides.[11]

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of a substituted thiophenol (1.1 mmol, 1.1 equiv.) in anhydrous dimethylformamide (DMF, 10 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃) (2.2 mmol, 2.2 equiv.).

-

Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add this compound (1.0 mmol, 1.0 equiv.) in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylthio)methyl)pyrazine.

Illustrative Data: Synthesis of Arylthio-Substituted Pyrazines

The following table presents expected yields for the reaction of various substituted thiophenols with a related bromo-pyrazolo[1,5-a]pyrazine, demonstrating the general applicability and efficiency of this type of transformation.[11]

| Nucleophile (Ar-SH) | Product | Yield (%) |

| Thiophenol | 4-(Phenylthio)pyrazolo[1,5-a]pyrazine | 83% |

| 4-Methylthiophenol | 4-((p-tolyl)thio)pyrazolo[1,5-a]pyrazine | 75% |

| 4-Methoxythiophenol | 4-((4-methoxyphenyl)thio)pyrazolo[1,5-a]pyrazine | 78% |

| 4-Chlorothiophenol | 4-((4-chlorophenyl)thio)pyrazolo[1,5-a]pyrazine | 65% |

Data adapted from a similar system to illustrate expected reactivity trends.[11]

Experimental Protocol 2: Synthesis of 2-((Arylamino)methyl)pyrazine Derivatives

The formation of C-N bonds is a cornerstone of pharmaceutical synthesis. This protocol outlines a general procedure for the N-alkylation of anilines with this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a sealed tube, combine the desired (hetero)arylamine (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).

-

Catalyst and Solvent Addition: Add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). Add anhydrous dioxane (5 mL).

-

Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the target 2-((arylamino)methyl)pyrazine derivative.

This generalized Buchwald-Hartwig type protocol is based on established methods for C-N cross-coupling and may require optimization for specific substrates.[7]

III. Advanced Applications: Palladium-Catalyzed Cross-Coupling Reactions

While nucleophilic substitution is the most direct application, the pyrazine ring itself can participate in various palladium-catalyzed cross-coupling reactions. Although the chloromethyl group is typically more reactive, under specific conditions, a less reactive chloro or bromo substituent on the pyrazine ring can be targeted. For instance, in the synthesis of complex pyrazine derivatives, a halogenated pyrazine might first be functionalized via a Suzuki or Kumada-Corriu coupling, with the chloromethyl group being introduced or utilized in a subsequent step.[5][12][13]

Causality in Catalyst Selection

The success of a cross-coupling reaction hinges on the correct choice of catalyst and ligand.

-

Palladium Precatalyst: Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are common choices. The selection often depends on the specific coupling reaction and the stability of the active Pd(0) species under the reaction conditions.

-

Ligands: For coupling with electron-deficient heteroaryl halides like chloropyrazines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary. These ligands promote the crucial, often rate-limiting, oxidative addition step and stabilize the catalytic intermediates.

IV. Conclusion and Future Outlook

This compound is more than a mere reagent; it is an enabling tool for the rapid and efficient construction of molecular complexity. Its predictable reactivity in nucleophilic substitution reactions provides a reliable gateway to a vast chemical space of pyrazine derivatives. Understanding the mechanistic principles behind its reactions and the causal factors driving the selection of reagents and conditions empowers chemists to move beyond simple replication and into the realm of rational design and optimization. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of foundational building blocks like this compound will remain a critical component of innovation in the chemical sciences.[2][4]

References

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. <p>An efficient synthesis of Vildagliptin intermediates</p> | Hu | Indian Journal of Chemistry -Section B (IJC-B) [op.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. 210037-98-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

The Synthetic Alchemist's Guide to Pyrazines and Quinoxalines: A Review of Core Methodologies and Modern Innovations

Abstract

Pyrazine and quinoxaline cores are privileged scaffolds in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents and functional materials.[1][2] This technical guide provides an in-depth exploration of the classical and contemporary synthetic strategies employed to construct these vital heterocyclic systems. Moving beyond a mere catalog of reactions, this review delves into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key synthetic methods are provided, alongside a comparative analysis of their strengths and limitations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrazine and quinoxaline derivatives.

The Enduring Significance of Pyrazines and Quinoxalines

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of many biologically active molecules.[1][3] Its presence is critical to the function of drugs such as the anti-tuberculosis agent pyrazinamide, the diuretic amiloride, and the proteasome inhibitor bortezomib, used in the treatment of multiple myeloma.[1] Furthermore, pyrazine derivatives are widely found in nature, contributing to the characteristic aromas of many roasted and baked foods.[4]

Quinoxalines, which feature a pyrazine ring fused to a benzene ring, also exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5][6] This diverse bioactivity has established the quinoxaline scaffold as a prime target in drug discovery programs.[7] The unique electronic properties of both pyrazines and quinoxalines also make them attractive components in the design of organic electronics and functional dyes.[8]

The Synthesis of Pyrazines: From Classical Condensations to Modern Methodologies

The construction of the pyrazine ring has been a subject of chemical investigation for over a century, leading to the development of several robust synthetic strategies.

Classical Approaches: The Bedrock of Pyrazine Synthesis

The traditional methods for pyrazine synthesis primarily rely on the condensation of α-dicarbonyl compounds or their equivalents with 1,2-diamines.

One of the oldest and most fundamental methods for pyrazine synthesis is the Staedel-Rugheimer synthesis.[9][10] This reaction involves the condensation of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.[11] The initial formation of the α-amino ketone is a critical step, and its in situ dimerization is the key bond-forming event.

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

-

Step 1: Synthesis of the α-amino ketone. 2-Chloroacetophenone (1 mmol) is dissolved in ethanol (10 mL). Aqueous ammonia (28%, 5 mL) is added, and the mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 2: Condensation and Oxidation. Upon completion of the first step, the reaction mixture is gently heated to reflux for 4 hours. During this time, the self-condensation of the α-amino ketone occurs. The mixture is then cooled to room temperature, and air is bubbled through the solution for 2 hours to facilitate oxidation to the aromatic pyrazine.

-

Step 3: Isolation and Purification. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,5-diphenylpyrazine.

A variation of the Staedel-Rugheimer synthesis, the Gutknecht synthesis, also relies on the self-condensation of an α-amino ketone.[9][11] The primary difference lies in the method of preparing the α-amino ketone intermediate. The Gutknecht approach often involves the reduction of an α-azido ketone or the nitrosation of a ketone followed by reduction. This method offers an alternative route to the key intermediate, which can be advantageous depending on the substrate.

Causality Behind Experimental Choices: The choice between the Staedel-Rugheimer and Gutknecht syntheses often depends on the availability and stability of the starting materials. The Staedel-Rugheimer method is direct but can be hampered by the lachrymatory nature of α-halo ketones.[10] The Gutknecht synthesis provides a milder alternative for the formation of the α-amino ketone.

Modern Synthetic Strategies

While classical methods remain valuable, modern organic synthesis has introduced more efficient and versatile approaches to pyrazine construction.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[12] In the context of pyrazine synthesis, microwave-assisted protocols significantly reduce reaction times and often improve yields compared to conventional heating methods.[13] The condensation of 1,2-diamines with 1,2-dicarbonyl compounds under microwave irradiation is a particularly effective and green approach.[12]

Experimental Workflow: Microwave-Assisted Pyrazine Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mtieat.org [mtieat.org]

- 9. Pyrazine - Wikipedia [en.wikipedia.org]

- 10. ir.nbu.ac.in [ir.nbu.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijirt.org [ijirt.org]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)pyrazine Hydrochloride in Organic Solvents

Introduction

2-(Chloromethyl)pyrazine hydrochloride is a pivotal intermediate in contemporary pharmaceutical and agrochemical synthesis.[1] Its reactivity, largely attributed to the chloromethyl group, facilitates a variety of coupling and alkylation reactions essential for the construction of complex molecular architectures.[1] A thorough understanding of its solubility in organic solvents is paramount for researchers and drug development professionals, as it directly influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for its effective utilization in a research and development setting.

Chemical and Physical Properties

This compound (CAS No: 210037-98-2) is a solid, typically appearing as a brown to dark brown substance.[2] Its molecular formula is C₅H₆Cl₂N₂, with a molecular weight of approximately 165.02 g/mol .[3][4] The presence of the hydrochloride salt significantly influences its physical properties, particularly its solubility, as it introduces ionic character to the molecule. The pyrazine ring, a diazine, contributes to its aromaticity and provides sites for hydrogen bonding. The chloromethyl group is a reactive functional group, making the compound a valuable building block in organic synthesis.[1]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium phenomenon, governed by the principle of "like dissolves like."[4] This principle is a qualitative summary of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, several key factors dictate its solubility in a given organic solvent.

The Influence of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility.[4] this compound possesses both polar and non-polar characteristics. The pyrazine ring and the hydrochloride salt contribute to its polarity, while the chloromethyl group and the aromatic ring system have non-polar aspects.

-

Polar Solvents: Protic polar solvents, such as alcohols (e.g., methanol, ethanol), are capable of hydrogen bonding and will likely exhibit good solvation of the hydrochloride salt. Aprotic polar solvents, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are also expected to be effective solvents due to their ability to engage in dipole-dipole interactions and solvate the cation.

-

Non-polar Solvents: Non-polar solvents, such as hexane and toluene, are generally poor solvents for salts. The energy required to overcome the lattice energy of the ionic hydrochloride salt is not sufficiently compensated by the weak van der Waals forces established with non-polar solvent molecules.

Impact of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. An increase in temperature provides the necessary thermal energy to favor the dissolution process. However, the extent to which temperature affects solubility is specific to each solute-solvent system.

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt dramatically influences the solubility profile compared to the free base form of 2-(chloromethyl)pyrazine. Salt formation is a common strategy in pharmaceutical development to enhance the aqueous solubility of weakly basic drugs.[5] In organic solvents, the effect can be more complex. The ionic nature of the salt necessitates a solvent that can effectively solvate both the pyrazinium cation and the chloride anion. The pH of the local environment, even in predominantly organic systems, can play a role, especially in the presence of trace amounts of water or acidic/basic impurities.[6]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and solvating both the cation and anion of the salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole moments allow for effective solvation of the ionic components. |

| Non-polar | Hexane, Toluene | Low | Lacks the ability to effectively solvate the ionic hydrochloride salt. |

| Chlorinated | Dichloromethane, Chloroform | Low to Medium | Moderate polarity may allow for some dissolution, but likely less than polar aprotic solvents. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This technique is straightforward and allows for the determination of the thermodynamic equilibrium solubility.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Measurement.

Detailed Protocol

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached with the solid phase.[7]

-

Equilibration: The vials are agitated in a temperature-controlled environment (e.g., an orbital shaker or rotator in an incubator) for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.[8]

-

Sampling and Analysis: A precise volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational methods offer a valuable alternative for estimating solubility. These in silico techniques can be broadly categorized into physics-based models and machine learning approaches.

Physics-Based Models

Methods like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can predict solubility from first principles using quantum chemical calculations. These models consider the thermodynamic cycle of dissolution and can provide reasonably accurate predictions without the need for experimental data.

Machine Learning Models

With the growth of large chemical databases, machine learning models have become increasingly powerful in predicting chemical properties. These models are trained on existing solubility data and learn the complex relationships between molecular descriptors and solubility. While their predictive power is dependent on the quality and scope of the training data, they can offer rapid and accurate solubility estimations for new compounds.

Caption: Generalized Workflow for Computational Solubility Prediction.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[9] In general, handling should be performed in a well-ventilated area or a chemical fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.[10] The compound should be stored in a tightly sealed container under an inert atmosphere, as recommended.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, a strong predictive understanding can be established based on fundamental chemical principles. The compound is expected to exhibit high solubility in polar protic and aprotic solvents and low solubility in non-polar solvents. For precise quantitative data, the shake-flask method remains the most reliable experimental approach. Furthermore, the burgeoning field of computational chemistry offers powerful tools for the in silico prediction of solubility, providing valuable insights in the early stages of research and development. This guide provides the necessary theoretical and practical framework for scientists and researchers to confidently work with this compound and optimize its use in their synthetic and formulation endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(Chloromethyl)pyrazine | CAS#:39204-47-2 | Chemsrc [chemsrc.com]

- 3. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Pyrazine, 2-chloro-3-methyl- | C5H5ClN2 | CID 66769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 8. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 2-(Chloromethyl)pyrazine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-(Chloromethyl)pyrazine hydrochloride, a pivotal intermediate in contemporary pharmaceutical synthesis.[1] In the absence of publicly archived spectra, this document leverages established principles of infrared (IR) spectroscopy and mass spectrometry (MS) to construct a predictive spectroscopic profile. By dissecting the influence of the pyrazine core, the chloromethyl substituent, and the hydrochloride salt on the spectral features, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this compound. Detailed experimental protocols for acquiring high-fidelity IR and MS data are also presented, ensuring a self-validating system for empirical analysis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a critical building block in the synthesis of a diverse array of bioactive molecules. The pyrazine ring is a common scaffold in pharmaceuticals, and the reactive chloromethyl group facilitates a variety of nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[1] Given its role as a key starting material, unambiguous structural confirmation is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Spectroscopic techniques, particularly IR and MS, are indispensable tools for this purpose, providing a molecular fingerprint that confirms identity and purity. This guide will elucidate the theoretical underpinnings of the IR and MS spectra of this compound, providing a predictive roadmap for its analysis.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique representation of the functional groups present in the molecule.

Predicted Infrared Absorption Data

The IR spectrum of this compound is expected to exhibit a combination of absorptions arising from the pyrazine ring, the chloromethyl group, and the protonated nitrogen of the hydrochloride salt. The predicted key absorptions are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the pyrazine ring. |

| ~2800-2400 | Broad, Strong | N-H stretch (hydrochloride) | The protonated nitrogen of the pyrazine ring in the hydrochloride salt gives rise to a very broad and strong absorption band.[2][3] |

| ~1600-1475 | Medium-Weak | C=C and C=N stretching | In-ring stretching vibrations of the pyrazine core. |

| ~1450-1350 | Medium | CH₂ scissoring/bending | Bending vibrations of the methylene group in the chloromethyl substituent. |

| ~1300-1150 | Medium | C-H wagging (-CH₂Cl) | Wagging vibrations of the methylene group adjacent to the chlorine atom.[4] |

| ~850-550 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration is a key diagnostic feature for alkyl halides, typically appearing in the fingerprint region.[1][4][5] |

Experimental Protocol for FT-IR Analysis

A standard and reliable method for acquiring the IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Methodology:

-

Background Scan: With a clean ATR crystal, perform a background scan to acquire the spectrum of the ambient environment. This will be subtracted from the sample spectrum.

-

Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to enhance the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline-corrected if necessary. Identify and label the key absorption bands.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Caption: Workflow for FT-IR analysis using ATR.

Mass Spectrometry: Deciphering the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound, when analyzed by a technique like GC-MS where the hydrochloride salt would likely dissociate, will effectively be that of the free base, 2-(chloromethyl)pyrazine (Molecular Weight: 128.56 g/mol ). The presence of a chlorine atom is a key feature to look for, as it will produce a characteristic M+2 peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).[6]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Origin | Notes |

| 128/130 | [M]⁺ | Molecular ion of 2-(chloromethyl)pyrazine | The M+2 peak at m/z 130 will have an intensity of approximately one-third of the M+ peak at m/z 128. |

| 93 | [M - Cl]⁺ | Loss of a chlorine radical | A common fragmentation pathway for chlorinated compounds. |

| 79 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical | Cleavage of the C-C bond between the pyrazine ring and the chloromethyl group. |

| 52 | [C₃H₂N]⁺ | Fragmentation of the pyrazine ring | Further fragmentation of the pyrazine ring after initial losses. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation | The presence of this ion would also show the characteristic 3:1 isotopic pattern for chlorine. |

Predicted Fragmentation Pathway

The electron ionization of 2-(chloromethyl)pyrazine is expected to initiate several fragmentation cascades. The most prominent pathways are likely the loss of a chlorine radical and the loss of the entire chloromethyl radical.

Caption: Predicted EI fragmentation of 2-(chloromethyl)pyrazine.

Experimental Protocol for GC-MS Analysis

For a volatile compound like 2-(chloromethyl)pyrazine (the free base), Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable analytical method.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or time-of-flight analyzer) with an Electron Ionization (EI) source.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. The hydrochloride will likely dissociate in the hot injector.

-

Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is appropriate.

-

Temperature Program: A suitable temperature ramp, for example, starting at 50°C and increasing to 280°C, to ensure elution of the compound.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for library comparison)

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 40-300

-

-

Data Analysis: The total ion chromatogram (TIC) will indicate the retention time of the compound. The mass spectrum corresponding to this chromatographic peak will reveal the fragmentation pattern. Pay close attention to the isotopic pattern for chlorine-containing fragments.

Conclusion: A Framework for Confident Characterization

This technical guide has established a comprehensive, albeit predictive, spectroscopic framework for the analysis of this compound. By understanding the expected IR absorptions and mass spectral fragmentation patterns, researchers and drug development professionals are better equipped to identify and characterize this important pharmaceutical intermediate. The provided experimental protocols offer a clear and validated approach to obtaining empirical data, which can then be compared against the theoretical predictions outlined in this document. This integrated approach of theoretical prediction and experimental validation ensures the highest level of scientific integrity and confidence in the structural elucidation of this compound.

References

Methodological & Application

synthesis of 2-(Chloromethyl)pyrazine hydrochloride from 2-methylpyrazine

An Application Note for the Synthesis of 2-(Chloromethyl)pyrazine Hydrochloride from 2-Methylpyrazine

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a critical heterocyclic building block in the pharmaceutical and agrochemical industries.[1] The protocol details a robust method for the selective side-chain chlorination of 2-methylpyrazine using N-Chlorosuccinimide (NCS) under free-radical conditions. This document offers in-depth scientific rationale, a detailed step-by-step protocol, safety procedures, and analytical validation methods tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Scientific Rationale

This compound is a highly valued intermediate due to its reactive chloromethyl group, which facilitates facile nucleophilic substitution and coupling reactions.[1] This reactivity is instrumental in constructing more complex molecular architectures found in numerous active pharmaceutical ingredients (APIs) and novel pesticides.[1]

The synthesis from 2-methylpyrazine proceeds via a free-radical halogenation mechanism. The core principle involves the selective substitution of a hydrogen atom on the methyl group (the "side-chain") with a chlorine atom, while leaving the pyrazine ring intact.

Causality Behind Experimental Choices:

-

Reaction Site Selectivity: Direct electrophilic chlorination of the pyrazine ring is energetically unfavorable. The side-chain methyl group, however, is susceptible to radical attack. The position adjacent to an aromatic ring (a benzylic-like position) can form a resonance-stabilized radical intermediate, making it the most favorable site for halogenation.[2] This inherent stability directs the reaction away from the ring and towards the desired methyl group functionalization.

-

Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[3][4] Unlike gaseous chlorine, which can be difficult to handle and may lead to over-chlorination or ring addition, NCS is a solid that serves as a consistent and mild source of chlorine radicals.[3][5] The reaction is initiated by a radical initiator, which homolytically cleaves to start a chain reaction.

-

Product Isolation as a Hydrochloride Salt: The final product is isolated as a hydrochloride salt. This serves two primary purposes:

-

Stability: The hydrochloride salt is typically a more stable, crystalline solid compared to the free base, which can be an oil and less stable for storage.

-

Purification: Precipitation of the salt provides an effective method for isolating and purifying the product from the reaction mixture and byproducts like succinimide.

-

Reaction Workflow and Mechanism

The overall transformation is a two-stage process within a single pot: radical chlorination followed by in-situ or subsequent hydrochloride salt formation.

Caption: Workflow for the synthesis of 2-(Chloromethyl)pyrazine HCl.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified stoichiometry, conditions, and workup procedures is critical for achieving a high yield and purity.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| 2-Methylpyrazine | 109-08-0 | 94.11 | 1.0 | Starting material. Ensure it is dry. |

| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 1.05 | Chlorinating agent. Use a fresh bottle.[6] |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.02 | Radical initiator. |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | - | Anhydrous solvent. Use under a fume hood. |

| Diethyl Ether | 60-29-7 | 74.12 | - | For precipitation and washing. Anhydrous. |

| Hydrochloric Acid (solution) | 7647-01-0 | 36.46 | - | 2M solution in diethyl ether for salt formation. |

Equipment

-

Three-neck round-bottom flask (250 mL), flame-dried

-

Reflux condenser and drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methylpyrazine (9.41 g, 100 mmol).

-

Reagent Addition: Add anhydrous carbon tetrachloride (150 mL) to dissolve the starting material. Follow this with the addition of N-Chlorosuccinimide (14.02 g, 105 mmol) and AIBN (0.33 g, 2 mmol).

-